
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine is an organic compound characterized by the presence of both methylthio and trifluoromethylthio groups attached to a phenyl ring, along with a hydrazine moiety
Métodos De Preparación
This process can be achieved using reagents such as AgSCF3 and KI, which generate active nucleophilic trifluoromethylthio species in situ . The reaction conditions often involve room temperature and the use of solvents like acetonitrile.
Industrial production methods for this compound may involve scaling up the synthetic routes used in laboratory settings, with optimizations for yield and purity. This could include continuous flow processes and the use of more efficient catalysts to facilitate the reactions.
Análisis De Reacciones Químicas
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: The methylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The hydrazine moiety can be reduced to form corresponding amines.
Substitution: The trifluoromethylthio group can participate in nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like thiols for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Aplicaciones Científicas De Investigación
1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly those containing trifluoromethylthio groups which are valuable in medicinal chemistry.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions due to its unique functional groups.
Industry: It is used in the production of agrochemicals and materials with specific properties, such as increased resistance to degradation.
Mecanismo De Acción
The mechanism by which 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the compound’s binding affinity to these targets, while the hydrazine moiety can participate in redox reactions. These interactions can modulate various biochemical pathways, leading to the desired effects.
Comparación Con Compuestos Similares
Similar compounds to 1-(5-(Methylthio)-2-(trifluoromethylthio)phenyl)hydrazine include:
1-(3-(Methylthio)-5-(trifluoromethylthio)phenyl)hydrazine: Differing in the position of the substituents on the phenyl ring.
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Contains similar trifluoromethyl groups but with a thiourea backbone.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to its analogs.
Propiedades
Fórmula molecular |
C8H9F3N2S2 |
|---|---|
Peso molecular |
254.3 g/mol |
Nombre IUPAC |
[5-methylsulfanyl-2-(trifluoromethylsulfanyl)phenyl]hydrazine |
InChI |
InChI=1S/C8H9F3N2S2/c1-14-5-2-3-7(6(4-5)13-12)15-8(9,10)11/h2-4,13H,12H2,1H3 |
Clave InChI |
NNKPWFKYUMSZTP-UHFFFAOYSA-N |
SMILES canónico |
CSC1=CC(=C(C=C1)SC(F)(F)F)NN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


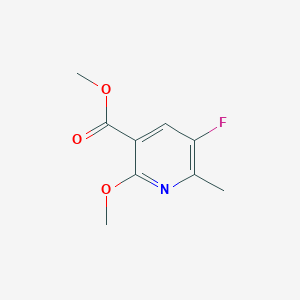
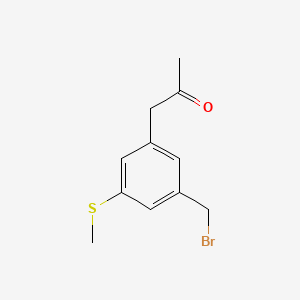

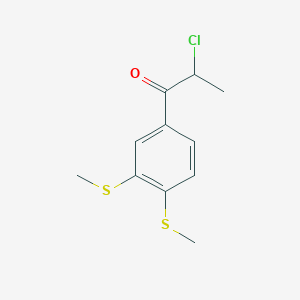
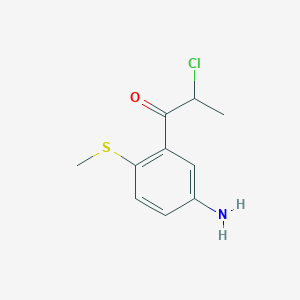
![tert-Butyl [2-(dihexadecylamino)ethyl]carbamate](/img/structure/B14063089.png)
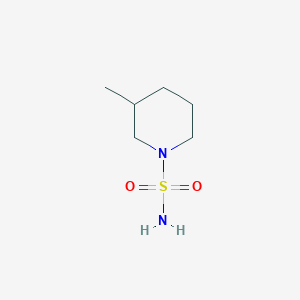
![12-[1-(4-chloro-3-methoxycyclohexyl)prop-1-en-2-yl]-17-ethyl-1,14-dihydroxy-23,25-dimethoxy-13,19,21,27-tetramethyl-11,28-dioxa-4-azatricyclo[22.3.1.04,9]octacos-18-ene-2,3,10,16-tetrone;hydrate](/img/structure/B14063100.png)
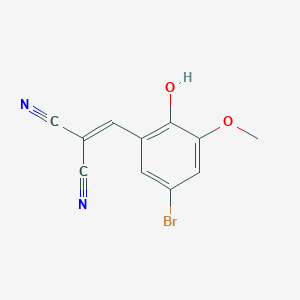


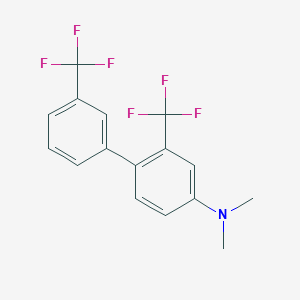
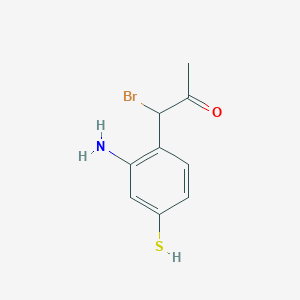
![(S)-tert-Butyl 1-((tert-butoxycarbonyl)amino)-3-oxo-8-azaspiro[4.5]decane-8-carboxylate](/img/structure/B14063149.png)
